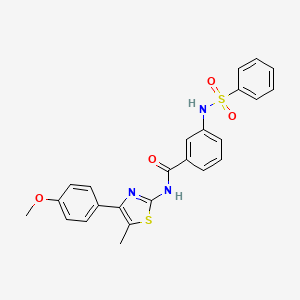

4-(cyclopentanecarboxamido)-N-(2-(propylsulfonamido)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

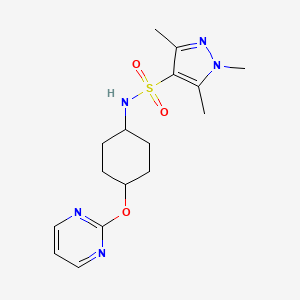

The compound “4-(cyclopentanecarboxamido)-N-(2-(propylsulfonamido)ethyl)benzamide” is a complex organic molecule that appears to contain a benzamide moiety and a cyclopentane ring . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . Cyclopentane is a type of cycloalkane that consists of a five-membered ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bonds and the construction of the cyclopentane ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzene ring (part of the benzamide moiety), a cyclopentane ring, and various other functional groups including amide and sulfonamide groups . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, amides have high boiling points and are often solids at room temperature. They can engage in hydrogen bonding, which can affect their solubility in water .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

Aromatic sulfonamides have been studied for their ability to inhibit carbonic anhydrases, enzymes crucial for various physiological processes. Sulfonamide inhibitors like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide have shown nanomolar inhibitory concentrations against several carbonic anhydrase isoenzymes, indicating their potential in developing therapies targeting these enzymes (Supuran et al., 2013).

Electrophysiological Activity

Compounds structurally related to benzamides and sulfonamides, such as N-substituted imidazolylbenzamides, have been synthesized and evaluated for their cardiac electrophysiological activity. These studies reveal the potential for developing selective class III antiarrhythmic agents, indicating the relevance of sulfonamide compounds in cardiac therapy research (Morgan et al., 1990).

Antimicrobial and Insect-repellent Properties

The synthesis of novel reactive dyes from sulfonamides, aimed at combining antimicrobial activities with insect-repellent properties, demonstrates an innovative application of sulfonamide chemistry. These dyes show effectiveness against both bacteria and insects, suggesting a dual-function approach to protective textile finishes (Mokhtari et al., 2014).

Novel Insecticides

Research into novel insecticides like flubendiamide highlights the potential of sulfonamide derivatives in agriculture. Flubendiamide shows strong activity against lepidopterous pests, offering a new mechanism of action distinct from current insecticides. Its safety for non-target organisms further underscores the value of exploring new chemical classes for pest control (Tohnishi et al., 2005).

Anti-Tubercular Scaffolds

The development of anti-tubercular compounds from sulfonamide-linked structures points to the role of chemical synthesis in addressing global health challenges. Ultrasound-assisted synthesis of benzamide derivatives has produced compounds with potent activity against Mycobacterium tuberculosis, highlighting the ongoing need for new therapies in the fight against tuberculosis (Nimbalkar et al., 2018).

Eigenschaften

IUPAC Name |

4-(cyclopentanecarbonylamino)-N-[2-(propylsulfonylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4S/c1-2-13-26(24,25)20-12-11-19-17(22)15-7-9-16(10-8-15)21-18(23)14-5-3-4-6-14/h7-10,14,20H,2-6,11-13H2,1H3,(H,19,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGVJZUSRAFAKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(cyclopentanecarboxamido)-N-(2-(propylsulfonamido)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2711387.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl(thiomorpholin-4-yl)methanone](/img/structure/B2711389.png)

![(Z)-2-Cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2711390.png)

![3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole hydrochloride](/img/structure/B2711395.png)

![N-butyl-3-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2711396.png)

![2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione](/img/structure/B2711407.png)

![[4-[[[2-(Methoxy)ethyl]amino]sulfonyl]phenyl]boronic acid](/img/structure/B2711408.png)